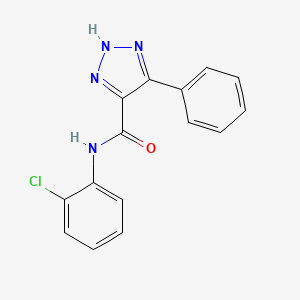

![molecular formula C16H17N3O4 B6428102 methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate CAS No. 1706366-74-6](/img/structure/B6428102.png)

methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It constitutes four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates . The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Wissenschaftliche Forschungsanwendungen

Methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as to understand how certain compounds interact with enzymes and other proteins. Additionally, this compound has been used in laboratory experiments to study the mechanisms of action of various compounds, as well as to gain insights into the structure and function of proteins.

Wirkmechanismus

Target of Action

Compounds containing the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s plausible that this compound may also target similar pathogens.

Mode of Action

Compounds with the 1,2,4-oxadiazole moiety are known to interact with their targets, leading to changes that inhibit the growth or function of the target organism . The specific interactions and changes caused by this compound would need further investigation.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s likely that this compound affects pathways related to the survival and replication of pathogens.

Result of Action

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds , it’s likely that this compound inhibits the growth or function of pathogens at the molecular and cellular level.

Vorteile Und Einschränkungen Für Laborexperimente

Methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate has several advantages as a research tool. It is relatively easy to synthesize and can be used in a variety of laboratory experiments. Additionally, it can be used to study the effects of various compounds on the body, as well as to gain insights into the structure and function of proteins.

However, there are some limitations to using this compound in laboratory experiments. It is not very stable and can degrade over time, making it difficult to store for long periods of time. Additionally, it can be difficult to accurately measure the amount of this compound in a given sample, as it is not very soluble in water.

Zukünftige Richtungen

Despite its limitations, methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate has potential for further research applications. Potential future directions include further exploration of its biochemical and physiological effects, as well as its potential uses in drug development and drug delivery. Additionally, further research could be done to understand the mechanism of action of this compound and its effects on proteins and enzymes. Finally, further research could be done to understand the stability and solubility of this compound, as well as to develop methods for more accurate measurement of its concentration in a given sample.

Synthesemethoden

Methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate can be synthesized using a variety of methods. The most common method involves the reaction of pyrrolidine-1-carbonyl chloride and methyl 1,2,4-oxadiazole-5-carboxylate in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a methyl ester of the desired compound, which can then be purified using a variety of techniques such as recrystallization or column chromatography.

Eigenschaften

IUPAC Name |

methyl 2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c1-10-17-14(23-18-10)13-8-5-9-19(13)15(20)11-6-3-4-7-12(11)16(21)22-2/h3-4,6-7,13H,5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGJNQSTCSDOOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CCCN2C(=O)C3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6428022.png)

![2-(2,4-difluorophenyl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B6428030.png)

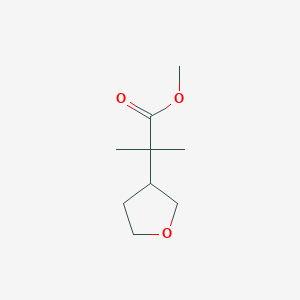

![tert-butyl 4-[({[3-(thiophen-2-yl)pyrazin-2-yl]methyl}carbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B6428047.png)

![1-(2-chlorophenyl)-3-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}urea](/img/structure/B6428048.png)

![4-(1H-pyrazol-1-yl)-N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B6428056.png)

![3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B6428063.png)

![methyl 2-[4-(pyrimidin-2-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428071.png)

![methyl 2-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428077.png)

![methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428083.png)

![methyl 2-({3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}carbonyl)benzoate](/img/structure/B6428110.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6428124.png)

![methyl 2-[4-(pyridin-3-yloxy)piperidine-1-carbonyl]benzoate](/img/structure/B6428127.png)